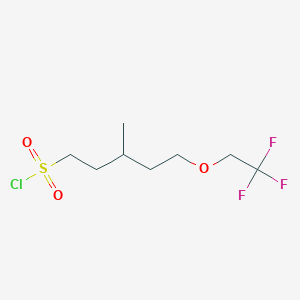
3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride is an organic compound characterized by its unique structure, which includes a trifluoroethoxy group and a sulfonyl chloride group
Métodos De Preparación
The synthesis of 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the reaction of 3-methyl-5-pentanol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst to form the corresponding ether. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.
Common reagents used in these reactions include sodium borohydride for reductions and hydrogen peroxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and trifluoroethoxy-containing compounds:
Similar Compounds: Examples include 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine and 2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
This compound’s unique structure and reactivity make it a valuable tool in both research and industrial applications, offering a wide range of possibilities for chemical synthesis and modification.
Propiedades
Fórmula molecular |
C8H14ClF3O3S |
|---|---|
Peso molecular |
282.71 g/mol |
Nombre IUPAC |
3-methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClF3O3S/c1-7(3-5-16(9,13)14)2-4-15-6-8(10,11)12/h7H,2-6H2,1H3 |
Clave InChI |
CCJXFIMUGDBZLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOCC(F)(F)F)CCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


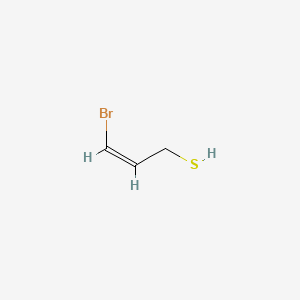
![4-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13490231.png)
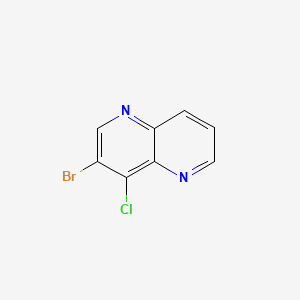
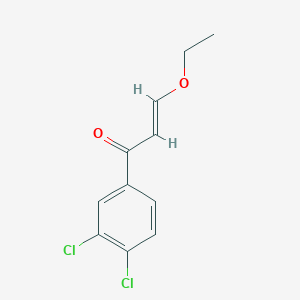
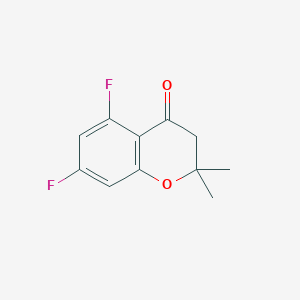

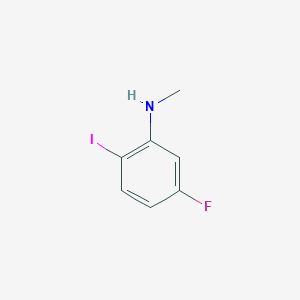
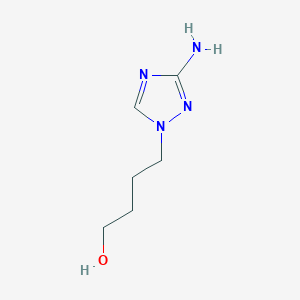
![2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride](/img/structure/B13490268.png)
![tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13490271.png)
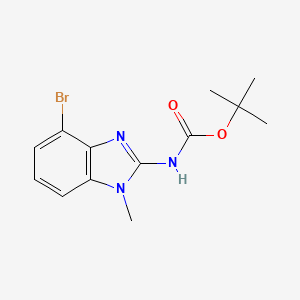
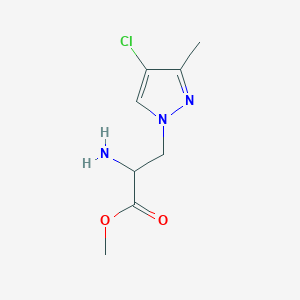
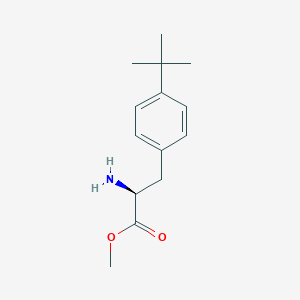
![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)
